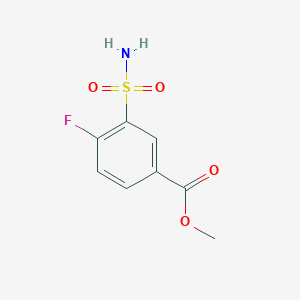

Methyl 4-fluoro-3-sulfamoylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-fluoro-3-sulfamoylbenzoate” is a chemical compound with the CAS Number: 85338-72-3 . Its IUPAC name is methyl 3- (aminosulfonyl)-4-fluorobenzoate . The compound has a molecular weight of 233.22 .

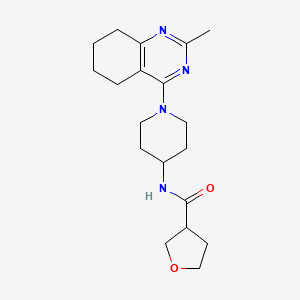

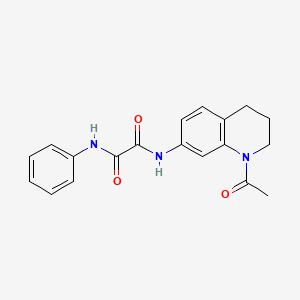

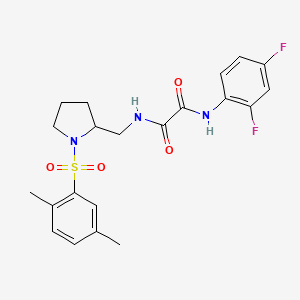

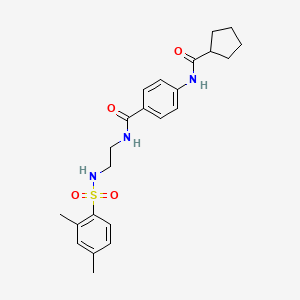

Molecular Structure Analysis

The molecular formula of “Methyl 4-fluoro-3-sulfamoylbenzoate” is C8H8FNO4S . The InChI Code is 1S/C8H8FNO4S/c1-14-8 (11)5-2-3-6 (9)7 (4-5)15 (10,12)13/h2-4H,1H3, (H2,10,12,13) .Physical And Chemical Properties Analysis

“Methyl 4-fluoro-3-sulfamoylbenzoate” is a solid at room temperature . It should be stored at a temperature of 4°C and protected from light .Scientific Research Applications

Organic Electronics Applications

A study highlighted the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with 4-halobenzoics, including 4-fluorobenzoic acid, to significantly improve its conductivity. This modification has been applied in high-efficiency ITO-free organic solar cells, showcasing the potential of fluoro-substituted benzoates in enhancing the performance of electronic materials (Tan et al., 2016).

Antibacterial Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to Methyl 4-fluoro-3-sulfamoylbenzoate, have demonstrated good antibacterial activities against rice bacterial leaf blight. These compounds have also shown the ability to enhance plant resistance, making them valuable in agricultural applications to combat bacterial infections (Shi et al., 2015).

Detection of Metal Ions

A study described the synthesis of a fluorogenic chemosensor based on o-aminophenol and Methyl 4-hydroxybenzoate for the selective detection of Al3+ ions. This sensor exhibits high selectivity and sensitivity, potentially useful for bio-imaging applications in detecting metal ions in living cells (Ye et al., 2014).

Antituberculosis Activity

Hydrazones derived from 4-fluorobenzoic acid hydrazide have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This study underscores the potential of fluorinated benzoate derivatives in developing new antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Antitumor Activities

Fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to Methyl 4-fluoro-3-sulfamoylbenzoate, have shown potent antitumor properties. These compounds induce cytochrome P450 1A1, which plays a critical role in their antitumor specificity, offering insights into the development of new cancer therapies (Hutchinson et al., 2001).

Safety and Hazards

properties

IUPAC Name |

methyl 4-fluoro-3-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNWDVLPPUEESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2891010.png)

![3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2891012.png)

![3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid](/img/structure/B2891016.png)

![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2891022.png)